3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide
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Overview
Description
3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide is an organic compound that features a benzamide core substituted with a difluoroethoxy group, an iodine atom, and diethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Difluoroethoxy Intermediate: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoromethylating agents.
Amidation: The final step involves the formation of the benzamide by reacting the iodinated intermediate with N,N-diethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the iodine atom to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or organometallic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium iodide or Grignard reagents are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethoxy-substituted benzoic acids, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be employed in biochemical assays to study the interactions of difluoroethoxy-substituted compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, while the iodine atom may facilitate interactions through halogen bonding. The diethylamine moiety can contribute to the compound’s overall lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluoroethoxy)benzaldehyde
- 3-(2,2-Difluoroethoxy)benzoic acid
- 3-(2,2-Difluoroethoxy)-N,N-dimethylbenzamide
Uniqueness
3-(2,2-Difluoroethoxy)-N,N-diethyl-4-iodobenzamide is unique due to the combination of its difluoroethoxy group, iodine atom, and diethylamine moiety. This combination imparts distinct chemical and physical properties, such as enhanced binding affinity and specific reactivity patterns, which are not observed in similar compounds.
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-N,N-diethyl-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2INO2/c1-3-17(4-2)13(18)9-5-6-10(16)11(7-9)19-8-12(14)15/h5-7,12H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFCHDDRTVFSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)I)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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